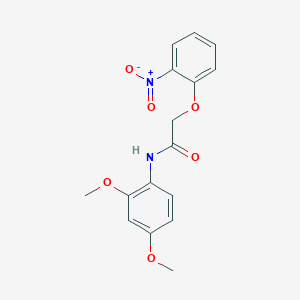

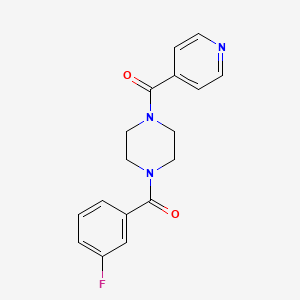

3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, can be accomplished through various synthetic routes. One common method involves the Friedel-Crafts acylation, where alkynes react with 2-methoxybenzoyl chlorides in the presence of a Lewis acid to form chromen-4-one derivatives through a domino process involving acylation, vinyl carbocation trapping, and demethylation steps (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including the title compound, often features a planar chromenone ring system. This planarity is crucial for the compound's biological activities and interaction with various biological targets. X-ray crystallography studies have been used to determine the precise molecular structure of related compounds, providing insights into their three-dimensional conformation and stabilizing interactions such as hydrogen bonds and π-π stacking interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These compounds can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions, among others. The presence of electron-donating and withdrawing groups on the chromen-4-one core influences its reactivity and the types of chemical transformations it can undergo (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various fields, affecting its solubility in different solvents, stability, and formulation potential.

Chemical Properties Analysis

The chemical properties of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The methoxy and methyl groups, along with the chromen-4-one core, contribute to its unique chemical behavior, including its potential interactions with biological targets and participation in chemical reactions.

For more in-depth information and further research on 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, including its synthesis, molecular structure, and chemical properties, the referenced papers provide valuable insights (Bam & Chalifoux, 2018); (Wang et al., 2005).

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- One-Pot Synthesis : Chromen-4-one derivatives, including variants of 3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one, can be synthesized through one-pot processes. For instance, a study demonstrated the regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives using internal alkynes and methoxybenzoyl chlorides (Bam & Chalifoux, 2018).

- Structural Analysis : Detailed structural analysis of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been conducted, providing insights into the molecular configurations and properties of these chromene derivatives (Wang et al., 2005).

Pharmacological and Biological Activities :

- Antimicrobial Activity : Some studies have investigated the antibacterial effects of chromene derivatives. For example, new derivatives of 4-hydroxy-chromen-2-one demonstrated significant antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019).

- Spectroscopic and Theoretical Analyses : Research has been conducted on the spectroscopic, electronic, and non-linear optical properties of novel hybrid compounds containing chromene cores, which could have potential applications in various fields, including material sciences (Sert et al., 2018).

Catalysis and Green Chemistry :

- Catalytic Synthesis : Chromene derivatives have been synthesized using environmentally friendly methods, such as using Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation, demonstrating the potential of these compounds in green chemistry (Esmaeilpour et al., 2015).

Fluorescence and Spectroscopy :

- Fluorescence Probes : Studies on the fluorescence and metal interaction properties of chromene derivatives, such as racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, have been carried out, suggesting their use as fluorescent probes in analytical and environmental chemistry (Gülcan et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxybenzoyl)-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-8-16-14(9-11)18(20)15(10-22-16)17(19)12-4-6-13(21-2)7-5-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHKWEZOUMNAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzoyl)-6-methyl-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)